molecular formula C14H14N2O5S2 B5528235 ethyl 4-({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)benzoate

ethyl 4-({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)benzoate

Cat. No. B5528235
M. Wt: 354.4 g/mol
InChI Key: HSKDLETYWOJNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)benzoate is a compound that may be synthesized and analyzed for its chemical and physical properties to understand its applications in various fields. While direct studies on this compound are scarce, research on similar compounds provides insights into its potential synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds involves complex organic synthesis techniques, including reactions with specific reagents under controlled conditions. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involved reactions with ammonium thiocyanate and ethyl 3-aminobut-2-enoate, characterized by spectroscopic methods (İ. Koca et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is typically carried out using spectroscopic methods and theoretical calculations, such as Density Functional Theory (DFT). These analyses help in understanding the geometric parameters and vibrational frequencies, which are crucial for determining the molecular stability and reactivity (İ. Koca et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving similar compounds often include nucleophilic substitution, esterification, and condensation reactions. The reactivity of these compounds can be attributed to the functional groups present, such as amino, sulfonyl, and carboxylate groups, which influence their chemical behavior and applications in synthesis (J. Safaei‐Ghomi et al., 2017).

Physical Properties Analysis

The physical properties, including melting points, boiling points, and solubility, are influenced by the molecular structure. While specific data for ethyl 4-({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)benzoate is not available, related compounds exhibit diverse physical properties based on their molecular architecture, affecting their applications in chemical synthesis and potential industrial uses.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical species, are determined by functional groups and the overall molecular structure. Studies on related compounds highlight the importance of structural features in determining reactivity patterns and stability under various conditions (K. Sancak et al., 2007).

Future Directions

The potential applications and future directions for this compound would depend largely on its physical properties, chemical reactivity, and biological activity. It could potentially be used in the development of new materials or pharmaceuticals, but more research would be needed to explore these possibilities .

properties

IUPAC Name

ethyl 4-[(5-carbamoylthiophen-3-yl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S2/c1-2-21-14(18)9-3-5-10(6-4-9)16-23(19,20)11-7-12(13(15)17)22-8-11/h3-8,16H,2H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKDLETYWOJNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(5-carbamoylthiophen-3-yl)sulfonylamino]benzoate

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